1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXXIZKHZBTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3OC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184485 | |
| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-45-0 | |
| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a precursor compound and reagents.
Reaction Conditions: A common method involves the reaction of the precursor compound with aluminum chloride (AlCl3) in chlorobenzene.
Isolation and Purification: After the reaction, the mixture is added to ice water, resulting in the formation of a precipitate. The precipitate is extracted with ethyl acetate, and the organic layer is concentrated under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Studies have indicated that tetrahydrobenzo[c]chromenone exhibits significant antioxidant properties. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma .
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It may help in protecting neurons from damage caused by toxins or oxidative stress .
Chemical Research
- Synthesis of Derivatives : Tetrahydrobenzo[c]chromenone serves as a precursor for synthesizing various derivatives that may possess enhanced biological activity or novel properties. The modification of its hydroxyl groups has been a focus of synthetic organic chemistry .
- Fluorescent Probes : Due to its unique structure, derivatives of this compound have been utilized as fluorescent probes in biological imaging studies, allowing researchers to track cellular processes in real-time .
Environmental Science
- Bioremediation Studies : The compound has been explored for its potential role in bioremediation processes, particularly in the degradation of pollutants. Its ability to interact with various environmental contaminants makes it a subject of interest for developing eco-friendly remediation strategies .
- Soil Health Monitoring : Tetrahydrobenzo[c]chromenone derivatives have been studied for their effects on soil microorganisms, which are crucial for maintaining soil health and fertility. Understanding these interactions can lead to better agricultural practices .
Case Study 1: Antioxidant Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of tetrahydrobenzo[c]chromenone using DPPH and ABTS assays. Results indicated that the compound exhibited a higher antioxidant capacity compared to standard antioxidants like Vitamin C, suggesting its potential use in nutraceutical formulations .
Case Study 2: Neuroprotective Effects on Neuronal Cells
In vitro studies by Johnson et al. (2024) demonstrated that tetrahydrobenzo[c]chromenone significantly reduced neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the activation of the Nrf2 pathway, highlighting its therapeutic potential for neurodegenerative diseases.
Case Study 3: Bioremediation Potential
A recent investigation by Lee et al. (2024) explored the use of tetrahydrobenzo[c]chromenone in bioremediation efforts to degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. The study found that specific microbial strains could utilize the compound as a carbon source while effectively degrading PAHs, indicating its dual role as a pollutant and a bioremediation agent.
Mechanism of Action
The mechanism of action of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase 2 (PDE2) activity, which plays a role in various cellular processes . The compound’s effects on the central nervous system may be mediated through its interaction with neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urolithin B (URO-B)
- Structure : Unsaturated benzo[c]chromen-6-one core with a hydroxyl group at position 3.
- Key Differences :
- Lipophilicity : THU-OH’s saturated ring enhances lipophilicity compared to URO-B, improving membrane penetration in SK-N-AS and DBTRG-05MG cells .
- Fluorescence Quenching : Both compounds act as “on-off” sensors for Fe³⁺. However, URO-B exhibits rapid fluorescence quenching (<5 minutes), while THU-OH maintains a sustained signal due to its saturated structure .
- Metal Selectivity : Both show >90% selectivity for Fe³⁺ over other metals (e.g., Al³⁺, Cu²⁺), but THU-OH has a lower detection limit (0.5 μM vs. 1.0 μM for URO-B) .
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one
- Structure : Methyl substitution at position 8 introduces steric hindrance.
- Functional Impact :
6H-Benzo[c]chromen-6-one Derivatives with ERβ Selectivity
- Example : 3,8-Dihydroxy-6H-benzo[c]chromen-6-one.
- Key Features :
Methoxy-Substituted Derivatives
- Example : 3-((3,5-Dimethoxybenzyl)oxy)-6H-benzo[c]chromen-6-one (Compound 1p).
- Properties: Methoxy groups enhance lipophilicity (logP = 3.2 vs. 2.1 for THU-OH) but reduce aqueous solubility (0.2 mg/mL vs. 1.5 mg/mL for THU-OH) . No Fe³⁺ sensing capability, indicating hydroxyl groups are critical for metal coordination .
Data Tables
Table 1: Comparative Photophysical Properties
| Compound | λₑₓ/λₑₘ (nm) | Fe³⁺ Detection Limit (μM) | ΔF/F₀ (%) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|---|
| THU-OH | 340/450 | 0.5 | 85 | 120 |
| Urolithin B (URO-B) | 335/440 | 1.0 | 80 | 110 |
| 3-Hydroxy-8-methyl analog | 345/455 | 2.5 | 60 | >100 |
Table 2: Structural Modifications and Functional Outcomes
Structure-Activity Relationships (SAR)
- Hydroxyl Groups : Essential for metal coordination (Fe³⁺) and fluorescence activity. Removal or substitution (e.g., methoxy) abolishes sensing .
- Saturation : THU-OH’s saturated ring improves photostability and prolongs fluorescence compared to URO-B .
- Substituent Position : ERβ activity requires hydroxyls at positions 3 and 8, whereas Fe³⁺ sensing depends on position 3 .
Biological Activity
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known by its CAS number 3722-45-0, is a compound belonging to the benzo[c]chromene family. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. The following sections detail its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C13H12O4
- Molecular Weight : 232.23 g/mol
- CAS Number : 3722-45-0
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of phloroglucinol with ethyl 2-oxocyclohexanecarboxylate .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzo[c]chromen-6-one exhibit significant inhibitory activity against phosphodiesterase II (PDE2). Specifically, compound 1f was found to have an IC50 value of 3.67 ± 0.47 μM, indicating potent inhibitory effects comparable to established inhibitors like BAY 60-7550 .
Table 1: PDE2 Inhibitory Activity of Benzo[c]chromen Derivatives
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 1f | 3.67 ± 0.47 | Comparable to BAY 60-7550 |
| BAY 60-7550 | ~1.0 | Standard inhibitor |
Neuroprotective Effects
In vitro studies using HT-22 neuronal cells exposed to corticosterone demonstrated that compound 1f significantly increased cell viability in a dose-dependent manner. The highest protective effect was observed at a concentration of 12.5 μM (p < 0.01), suggesting its potential as a neuroprotective agent against stress-induced neurotoxicity .
Figure 1: Cell Viability in HT-22 Cells
Cell Viability Graph
Case Studies
A case study published in the International Journal of Molecular Sciences evaluated the neuroprotective effects of various benzo[c]chromene derivatives in models of oxidative stress and mitochondrial dysfunction. The study highlighted that compounds similar to this compound showed a significant reduction in intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential under stress conditions .
Antioxidant Activity
In addition to its enzyme inhibitory and neuroprotective properties, this compound has been evaluated for antioxidant activity. It was found that derivatives exhibited low cytotoxicity while maintaining good antioxidant properties against oxidative stress in human cell lines .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | 85% | >100 μM |
| Compound B | 78% | >100 μM |
| Compound C (1f) | 80% | >100 μM |
Q & A
Basic: What are the recommended safety protocols for handling 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in laboratory settings?
Answer:
- Personal Protective Equipment (PPE):
- Engineering Controls: Work in a well-ventilated area, and avoid release into drainage systems to minimize environmental hazards .
- First Aid: In case of exposure, immediately consult a physician and provide the safety data sheet (SDS) for reference .
Basic: What synthetic strategies are available for preparing benzo[c]chromen-6-one derivatives?
Answer:
Key methodologies include:
Cyclocondensation Reactions:
- React 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes to form benzo[c]chromen-6-one scaffolds .
Chalcone-Based Synthesis:
- Condense salicylaldehyde with acetophenone derivatives to generate chalcones, followed by reaction with ethyl acetoacetate under acidic conditions .
Bromoalkoxylation:
- Introduce bromoalkyl groups via reactions like 3-(6-bromohexyloxy)-derivative synthesis, enabling further functionalization .
Basic: How can researchers characterize the structural purity of this compound?
Answer:
- Spectroscopic Techniques:
- Chromatography: Use HPLC or TLC to assess purity, especially after synthetic modifications .
Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility)?
Answer:
- Cross-Validation: Compare data across peer-reviewed sources (e.g., crystallography studies in Acta Crystallographica ).
- Experimental Replication: Reproduce synthesis under controlled conditions (e.g., solvent, temperature) to verify properties .
- Computational Modeling: Use tools like DFT to predict stability/reactivity and reconcile empirical observations .
Advanced: What strategies optimize synthetic yields of benzo[c]chromen-6-one derivatives?
Answer:
- Catalyst Screening: Test electrophilic catalysts (e.g., Ir(III)) to enhance cyclization efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve reaction rates in chalcone-based syntheses .
- Purification Techniques: Employ column chromatography or recrystallization to isolate high-purity products .
Advanced: How to evaluate environmental impact given limited ecotoxicological data?
Answer:
- Tiered Testing:
- Alternative Models: Leverage in silico tools (e.g., ECOSAR) to predict toxicity profiles until experimental data are available .
Advanced: How can structural modifications enhance biological activity?
Answer:
- Functional Group Engineering:
- Stereochemical Control: Explore enantioselective synthesis (e.g., (6aR)-configured analogs) to target specific bioactivities .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage Conditions: Keep in a cool (<25°C), dry environment, away from light and incompatible materials (e.g., strong oxidizers) .
- Stability Monitoring: Regularly assess for decomposition via TLC or NMR, especially if stored long-term .
Advanced: What methodologies resolve conflicting bioactivity data in literature?
Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., IC₅₀ determinations) across multiple cell lines to validate activity .
- Mechanistic Profiling: Use molecular docking or CRISPR screening to identify target pathways and reduce off-target effects .
Basic: How to design a first-time synthesis protocol for novel derivatives?
Answer:
- Retrosynthetic Analysis: Break down the target into accessible intermediates (e.g., chromones, dicarbonyl compounds) .
- Pilot Reactions: Start with small-scale trials to optimize parameters (e.g., temperature, catalyst loading) before scaling up .
- Safety Integration: Incorporate hazard assessments (e.g., SDS review) during experimental planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
